ULK-101 is a small molecule inhibitor specifically targeting the Unc-51-like kinase 1 (ULK1) and ULK2, which are critical components in the regulation of autophagy. This compound has gained attention due to its potential therapeutic applications in various diseases where autophagy plays a significant role, including cancer and neurodegenerative disorders. The development of ULK-101 arose from the need for selective inhibitors that could modulate autophagy without affecting other pathways.
Source: ULK-101 was developed through a series of chemical modifications and screening processes aimed at enhancing selectivity and potency against ULK1/2 kinases. Its efficacy and selectivity have been demonstrated in various preclinical studies.
Classification: ULK-101 is classified as a kinase inhibitor, specifically targeting serine/threonine kinases involved in autophagy regulation. It falls under the category of small molecule drugs due to its low molecular weight and ability to penetrate cells effectively.
The synthesis of ULK-101 involves several key steps that include:
The molecular structure of ULK-101 can be described as follows:
The three-dimensional structure has been analyzed using molecular dynamics simulations, revealing critical interactions with the ATP-binding site of ULK1/2 kinases, which are essential for its inhibitory action .
ULK-101 primarily functions through competitive inhibition of ULK1/2 kinases. The chemical reactions involved include:
The mechanism by which ULK-101 exerts its effects involves:
Relevant data from studies indicate that ULK-101 exhibits favorable pharmacokinetic properties, including adequate absorption and distribution characteristics .
ULK-101 has several scientific applications:
ULK1 (Unc-51-like kinase 1) and its homolog ULK2 are serine/threonine kinases that serve as the most upstream regulators of autophagy initiation. They form a core complex with ATG13, FIP200, and ATG101, which integrates signals from key nutrient sensors like mTORC1 and AMPK [1] [9]. Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 (Ser638/Ser758) and ATG13 (Ser258), suppressing autophagy. During starvation or metabolic stress, AMPK activates ULK1 by phosphorylating Ser555, triggering autophagosome formation [1] [3]. This pathway enables cancer cells—particularly those with KRAS mutations—to recycle cellular components and survive nutrient-deprived tumor microenvironments [2] [8]. Paradoxically, ULK1/2 activity can suppress tumorigenesis in early cancer stages by clearing damaged organelles, but promotes advanced cancer progression by sustaining metabolic adaptation [1] [5].
Autophagy inhibition disrupts cancer cell survival under metabolic stress, making it an attractive anticancer strategy. However, conventional lysosome-targeting agents like chloroquine lack specificity and cause off-target effects. ULK1/2 represent "druggable" targets due to their kinase domains and position at the autophagy initiation apex [3] [5]. Genetic ablation of ULK1/2 impairs autophagosome formation and sensitizes tumors to nutrient stress or chemotherapy [2] [6]. Thus, selective small-molecule ULK1/2 inhibitors offer a promising approach to block autophagy precisely while minimizing systemic toxicity [5] [8].
ULK-101 is a next-generation ULK1/2 inhibitor developed to overcome limitations of earlier compounds like SBI-0206965. It exhibits superior potency (ULK1 IC50 = 1.6 nM) and kinase selectivity, positioning it as a valuable chemical probe and therapeutic candidate [2] [7]. Unlike non-selective autophagy inhibitors, ULK-101 specifically disrupts ULK1-mediated phosphorylation events, providing a targeted strategy to block autophagy in cancer cells dependent on this pathway [2] [6].
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: